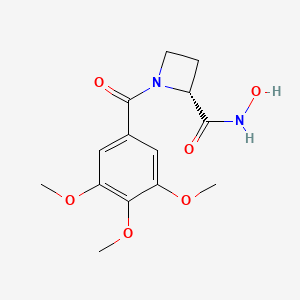
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by its unique azetidine ring structure and the presence of a trimethoxybenzoyl group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the azetidine ring with 3,4,5-trimethoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Various substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- (2R)-N-hydroxy-1-(3,4-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,5-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,4,5-trimethoxyphenyl)azetidine-2-carboxamide
Uniqueness
The uniqueness of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide lies in its specific substitution pattern on the benzoyl group and the presence of the azetidine ring. These features may confer distinct chemical and biological properties compared to similar compounds.
生物活性
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C17H24N2O6
- Molecular Weight : 352.387 g/mol
- CAS Number : 647854-68-0
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its ability to inhibit certain bacterial enzymes, which are crucial for the survival of pathogenic bacteria. For example, N-hydroxyamide derivatives similar to this compound have shown inhibition against UPD-3O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, an enzyme associated with gram-negative bacteria .
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties. It demonstrates a minimum inhibitory concentration (MIC) of less than 128 µg/ml against various gram-negative organisms, including:
- Acinetobacter baumannii
- Burkholderia cepacia
- Fusobacterium species
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Enzymatic Inhibition
The compound's structural features allow it to interact with specific enzymes effectively. For instance, its design is based on the inhibition of enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is critical in developing new antibiotics that can combat resistant strains of bacteria .
Study 1: Inhibition of Bacterial Growth
A study conducted on the efficacy of this compound involved testing against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 64 µg/ml. The study concluded that the compound's mechanism involves competitive inhibition of bacterial enzymes necessary for cell wall integrity.
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on the structure-activity relationship of azetidine derivatives, researchers synthesized various analogs of this compound. The SAR analysis revealed that modifications to the trimethoxybenzoyl moiety significantly affected antibacterial potency. Compounds with additional hydroxyl groups exhibited enhanced activity compared to their methoxy counterparts.
特性
CAS番号 |
647854-68-0 |
|---|---|
分子式 |
C14H18N2O6 |
分子量 |
310.30 g/mol |
IUPAC名 |
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)12(10)22-3)14(18)16-5-4-9(16)13(17)15-19/h6-7,9,19H,4-5H2,1-3H3,(H,15,17)/t9-/m1/s1 |
InChIキー |
IBNPFNTZPYPQGK-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@@H]2C(=O)NO |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC2C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















